molecular formula C21H37N5O B6752303 1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

Cat. No.: B6752303
M. Wt: 375.6 g/mol
InChI Key: KNUHEYOUPXXRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine ring and a piperidine ring

Properties

IUPAC Name

1-(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N5O/c1-19(2,3)16-13-26-12-14(8-9-17(26)24-16)22-18(27)23-15-10-20(4,5)25-21(6,7)11-15/h13-15,25H,8-12H2,1-7H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUHEYOUPXXRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)NC2CCC3=NC(=CN3C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the tert-butyl group and the piperidine moiety. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
  • 1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

Uniqueness

1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine and piperidine rings, along with the tert-butyl group, makes it a versatile compound with diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.